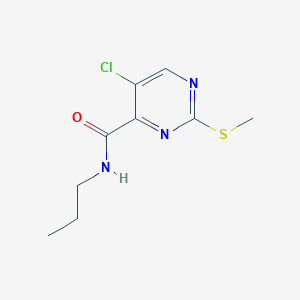
5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide (CMNPC) is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been studied for its biochemical and physiological effects on various cellular processes.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide involves the inhibition of various cellular processes, including DNA synthesis, protein synthesis, and cell division. The compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis. It also inhibits the activity of ribonucleotide reductase, an enzyme involved in the synthesis of nucleotides required for DNA and RNA synthesis.
Biochemical and Physiological Effects:
5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide has been shown to induce apoptosis, a form of programmed cell death, in cancer cells. It also reduces the production of reactive oxygen species and inhibits the activity of nuclear factor-kappa B, a transcription factor involved in inflammation. In addition, 5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide has been shown to increase the expression of brain-derived neurotrophic factor, a protein involved in the survival and differentiation of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. This reduces the risk of toxicity and increases the specificity of the compound. However, one of the limitations of using 5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide is its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide. One area of research is the development of novel analogs of the compound with improved solubility and efficacy. Another area of research is the investigation of the potential therapeutic applications of 5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide in other disease conditions, such as cardiovascular diseases and autoimmune disorders. Additionally, the study of the mechanism of action of 5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide can provide insights into the cellular processes involved in disease pathogenesis and identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide involves the reaction of 4-chloro-2-methylthiopyrimidine with propylamine and subsequent reaction with formamide. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide has been studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. The compound has been found to exhibit anti-tumor activity by inhibiting the proliferation of cancer cells. It has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, 5-chloro-2-(methylthio)-N-propylpyrimidine-4-carboxamide has been studied for its neuroprotective effects in Parkinson's disease.
Propiedades
IUPAC Name |
5-chloro-2-methylsulfanyl-N-propylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3OS/c1-3-4-11-8(14)7-6(10)5-12-9(13-7)15-2/h5H,3-4H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODRBWWWARYYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NC(=NC=C1Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide](/img/structure/B5312558.png)
![6-[(4-ethyl-1-piperazinyl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5312564.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5312569.png)
![7-acetyl-10-bromo-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5312575.png)
![N-(2-(2-furyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5312581.png)

![N-[1-({[4-(acetylamino)phenyl]amino}carbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5312590.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B5312596.png)
![N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5312617.png)
![N,1-dimethyl-6-propyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5312621.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B5312634.png)
![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5312643.png)
![2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5312645.png)
![5-fluoro-N~2~-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5312654.png)